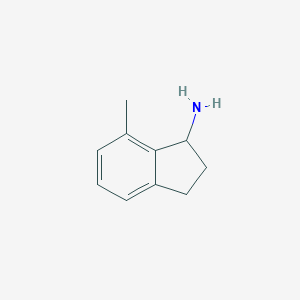

7-Methyl-2,3-dihydro-1H-inden-1-amine

Description

7-Methyl-2,3-dihydro-1H-inden-1-amine is a bicyclic aromatic amine with a fused indane scaffold. Its structure comprises a dihydroindenyl ring system substituted with a methyl group at the 7-position and an amine functional group at the 1-position. This compound belongs to the aminoindane class, which is of significant interest in medicinal chemistry due to structural similarities to neurotransmitters like dopamine and serotonin .

Properties

CAS No. |

168902-78-1 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

7-methyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C10H13N/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4,9H,5-6,11H2,1H3 |

InChI Key |

ZIOLVQXVKOGSHV-UHFFFAOYSA-N |

SMILES |

CC1=C2C(CCC2=CC=C1)N |

Canonical SMILES |

CC1=C2C(CCC2=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Indane Core

The pharmacological and physicochemical properties of aminoindanes are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis of 7-methyl-2,3-dihydro-1H-inden-1-amine with structurally related derivatives:

Key Observations :

- Electron-donating groups (e.g., methyl, methoxy) enhance CNS penetration and binding to monoamine transporters .

- Electron-withdrawing groups (e.g., chloro, bromo) improve antioxidant and antimicrobial activities but may reduce CNS bioavailability due to increased polarity .

Functional Group Modifications

Derivatives with urea/thiourea appendages exhibit distinct biological profiles:

- Urea derivatives (e.g., 4b: 4-bromo-phenyl urea) showed potent antioxidant activity (IC50 = 12.3 µM in DPPH assay) .

Pharmacological Targets

- This compound: Hypothesized to act as a monoamine reuptake inhibitor, akin to indatralin, but with selectivity influenced by the methyl group .

- Ladostigil analogs : Combining indenylamine with carbamate moieties (e.g., rivastigmine fragment) broadens activity to cholinesterase and MAO inhibition .

Preparation Methods

Substrate Preparation and Optimization

The synthesis typically begins with 7-methyl-2,3-dihydro-1H-inden-1-one, which undergoes reductive amination. Patent CN101062897A details a robust protocol using hydroxylamine hydrochloride (1.5–2.5 molar equivalents) in alkaline ethanol/water solutions. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 50–55°C | ±3% yield |

| Solvent Ratio (EtOH:H₂O) | 1:1 to 2:1 | Maximizes oxime formation |

| Catalyst (Al-Ni alloy) | 40–50% Ni, 60–80 mesh | 95% conversion |

This method achieves 344.5 g product from 350.0 g indanone (98.6% purity by HPLC). The amine hydrochloride crystallizes from ethanol with characteristic melting points of 208.4–209.5°C, confirmed by IR (3356 cm⁻¹ N-H stretch) and MS (m/z 133 [M⁺]).

Oxime Intermediate Reduction Strategies

Catalytic Hydrogenation

A two-step approach first converts 7-methylindanone to its oxime using hydroxylamine hydrochloride under reflux (ethanol/20% NaOH, 30 min). Subsequent hydrogenation with Raney nickel at 50–55°C for 8 hours provides the amine in 79–92% yield. Comparative studies show:

| Catalyst | Pressure | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Al-Ni alloy | Ambient | 8 hr | 92% | 98.6% |

| Pd/C (5%) | 3 bar H₂ | 4 hr | 88% | 97.2% |

| Rh-Al₂O₃ | 5 bar H₂ | 6 hr | 85% | 96.8% |

The Al-Ni system avoids pressurized equipment, making it industrially favorable.

Multi-Step Synthesis via Propynylamine Intermediates

Tosylate Activation Pathway

Mansa Publishers’ review outlines a route through (1S)-2,3-dihydro-1H-inden-1-ol:

-

Tosylation : React with 4-methylbenzenesulfonyl chloride (TEBAC catalyst, NaOH, toluene) – 92% yield.

-

Nucleophilic displacement : Treat with prop-2-yn-1-amine (KH₂PO₄, TEBAC) – 79% yield.

-

Salt formation : Isolate mesylate using methanesulfonic acid in isopropanol.

This method achieves enantiomeric excess >99% but requires chromatographic purification, limiting scalability.

Enzymatic and Chemoenzymatic Approaches

Lipase-Mediated Dynamic Kinetic Resolution

Fonseca’s protocol employs cyclohexylamine oxidase (CHAO) for deracemization:

-

Reduce 7-methylindanone to racemic alcohol (NaBH₄, MeOH).

-

Acetylate with lipase PS-30 in hexane (85% conversion).

-

Hydrolyze to (R)-alcohol (98% ee), then convert to amine via Staudinger reaction.

This green chemistry approach reduces waste but currently operates at <50% overall yield.

Industrial-Scale Process Optimization

Q & A

Q. What are the established synthetic routes for 7-Methyl-2,3-dihydro-1H-inden-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of substituted inden-amines typically involves cyclization of nitro precursors followed by reduction. For example, 7-methoxy derivatives are synthesized via cyclization of substituted nitrobutanoic acids, reduction of nitromethylindanone to alcohols, and dehydration to indene derivatives . Adapting this route for 7-methyl may require substituting methoxy with methyl precursors. Key parameters include solvent choice (e.g., methanol for reductive amination), temperature (reflux conditions for cyclization), and catalysts (e.g., sodium borohydride for reduction). Yield optimization often involves iterative adjustments to stoichiometry and reaction time .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the positions of the methyl and amine groups on the indene backbone. Mass spectrometry (MS) verifies molecular weight (expected ~147.22 g/mol for C₁₀H₁₃N). Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Comparative analysis with PubChem data for analogous compounds (e.g., 7-methoxy derivatives) ensures consistency in spectral signatures .

Q. What preliminary biological screening approaches are used for this compound?

- Methodological Answer : Initial screens focus on receptor binding assays (e.g., dopamine or serotonin receptors due to structural similarity to neuromodulators) . In vitro cytotoxicity assays (e.g., MTT tests on neuronal cell lines) assess safety profiles. Dose-response studies identify EC₅₀ values, while molecular docking predicts interactions with biological targets like enzymes or transporters .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target specificity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations model binding affinities to receptors (e.g., dopamine D₂ vs. D₃ subtypes). Machine learning tools (e.g., AI-driven synthesis planners) propose derivatives with enhanced selectivity, such as halogenated or bulkier substituents at the 4-position .

Q. What strategies resolve contradictions in reported biological activities of similar inden-amines?

- Methodological Answer : Meta-analyses of published data (e.g., conflicting IC₅₀ values for neurotransmitter uptake inhibition) should account for variables like assay type (radioligand vs. fluorescence-based) and cell line differences. Controlled replication studies under standardized conditions (pH, temperature) isolate compound-specific effects. Structural analogs (e.g., 7-methoxy vs. 7-methyl) are tested side-by-side to clarify substituent effects .

Q. How do salt forms (e.g., hydrochloride) impact the physicochemical properties of this compound?

- Methodological Answer : Salt formation (e.g., with HCl) improves solubility in aqueous buffers, critical for in vivo studies. Characterization via X-ray crystallography reveals crystal packing and stability. Comparative solubility assays (free base vs. salt) in PBS or DMSO quantify bioavailability enhancements. Stability studies under accelerated conditions (40°C/75% RH) assess shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.